![molecular formula C14H18N2O4 B1353388 Methyl (S)-4-N-Cbz-piperazine-2-carboxylate CAS No. 225517-81-7](/img/structure/B1353388.png)
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
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Description
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, also known as MeCbz-Pip-2-COOH, is an organocatalyst with a wide range of applications in organic synthesis. It is a chiral, non-racemic, secondary amine-containing piperazine derivative that has been widely used in asymmetric synthesis as a catalyst. It has also been used in a variety of other fields, including pharmaceuticals, polymers, and biochemistry.
Scientific Research Applications
Antibacterial Activity : A study explored the antibacterial activity of compounds derived from piperazines, including those similar to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate. These compounds exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, more so than piromidic acid (Matsumoto & Minami, 1975).
CB1 Cannabinoid Receptor Interaction : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, showed it to be a potent antagonist for the CB1 cannabinoid receptor. This suggests potential applications in understanding cannabinoid receptor interactions (Shim et al., 2002).
Synthesis and Biological Activity : The synthesis and biological activity of substituted 2,5-diazabicyclo[4.1.0]heptanes, which are modified piperazine analogues, were studied. An analogue of Ciprofloxacin, a fluoroquinolone antibacterial, was synthesized using a compound similar to Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, showing similar antibacterial activity to the parent drug (Taylor et al., 2010).
Carbon Dioxide Capture : Piperazine compounds have been studied for their application in carbon dioxide capture. Concentrated aqueous piperazine solutions showed resistance to thermal degradation and oxidation, making them suitable for use in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).
Peptide Derivatization in Mass Spectrometry : Piperazine-based derivatives were used for the derivatization of carboxyl groups on peptides, enhancing their ionization efficiency in mass spectrometry. This could be particularly relevant for comprehensive proteome analysis (Qiao et al., 2011).
properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXWBBQYZXPFB-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427487 |
Source
|
Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate | |
CAS RN |
225517-81-7 |
Source
|
Record name | 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 225517-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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